molecular formula C7H6ClN3 B106870 6-Chloro-1H-indazol-3-amine CAS No. 16889-21-7

6-Chloro-1H-indazol-3-amine

Cat. No. B106870
CAS RN: 16889-21-7
M. Wt: 167.59 g/mol
InChI Key: BPTYMRSBTUERSW-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazol-3-amine is a compound that can be categorized within the class of aminoazoles, which are heterocyclic compounds featuring an azole ring substituted with an amino group. These compounds are of significant interest due to their potential applications in biological and medicinal chemistry. Although the provided papers do not directly discuss 6-Chloro-1H-indazol-3-amine, they do provide insights into the synthesis, molecular structure, and chemical properties of structurally related compounds, which can be informative for understanding 6-Chloro-1H-indazol-3-amine.

Synthesis Analysis

The synthesis of related compounds involves the use of chloroamines and azoles, as described in the third paper, where chloroamine is used as an amination reagent for the heteroaromatic C-H bond of azole under copper catalysis at room temperature . This method presents a new entry for amination reagents and allows for the rapid construction of aminoazoles, which could potentially be applied to the synthesis of 6-Chloro-1H-indazol-3-amine.

Molecular Structure Analysis

The second paper provides an example of a structurally characterized compound through various analytical techniques, including 1H NMR, 13C NMR, and single crystal X-ray diffraction . The detailed molecular geometry and crystallography of the compound, which features a triazole ring, can offer insights into the potential molecular structure of 6-Chloro-1H-indazol-3-amine, as both contain azole rings and are likely to exhibit similar structural characteristics.

Chemical Reactions Analysis

The reactivity of aminoazoles, such as the potential formation of hydrogen bonds and the creation of supramolecular networks, is highlighted in the second paper . These interactions are crucial for understanding the chemical behavior of 6-Chloro-1H-indazol-3-amine in various environments, including its potential biological activity.

Physical and Chemical Properties Analysis

Theoretical calculations, such as density functional theory (DFT), Mulliken population analyses, and the study of HOMO-LUMO energy levels, provide a deeper understanding of the electronic properties of aminoazoles . These properties are essential for predicting the reactivity and stability of 6-Chloro-1H-indazol-3-amine. Additionally, the antibacterial activity of the compound in the second paper suggests that 6-Chloro-1H-indazol-3-amine may also possess similar biological properties, warranting further investigation.

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry 6-Chloro-1H-indazol-3-amine serves as a crucial building block in the synthesis of various heterocyclic compounds. Research highlights its utility in creating fused tetracyclic heterocycles, such as naphthyridine and indazole derivatives, through catalyst-free conditions. These synthesized compounds showcase the versatility of 6-Chloro-1H-indazol-3-amine in forming complex structures applicable in medicinal chemistry and materials science. For example, a study detailed the combinatorial synthesis of fused tetracyclic heterocycles under catalyst-free conditions, yielding high yields of [1,6]naphthyridine derivatives from reactions involving 1H-indazol-5-amine and 1H-indazol-6-amine among others (Li et al., 2013).

Antitumor Activities Several research efforts have been dedicated to exploring the antitumor potentials of derivatives synthesized from 6-Chloro-1H-indazol-3-amine. These studies have identified compounds with distinct inhibitory capacities against cancer cell lines, underscoring the potential of 6-Chloro-1H-indazol-3-amine derivatives in cancer therapy. For instance, the synthesis and evaluation of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated significant inhibitory effects on the proliferation of cancer cell lines (Ji et al., 2018).

Luminescent Materials and Molecular Probes Research into the synthesis of novel molecular emissive probes has utilized 6-Chloro-1H-indazol-3-amine, highlighting its relevance in the development of materials for biological sensing and imaging. A notable study reported the creation of a luminescent probe through classical Schiff-base reactions, indicating the broader applicability of 6-Chloro-1H-indazol-3-amine in creating functional materials for scientific investigation (Núñez et al., 2012).

Advancements in Green Chemistry The eco-friendly synthesis of bio-active derivatives further exemplifies the importance of 6-Chloro-1H-indazol-3-amine in promoting sustainable chemical practices. Researchers have developed green methodologies for synthesizing novel indazole derivatives, contributing to the reduction of hazardous waste and the use of environmentally benign solvents and conditions (Devkate et al., 2021).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry . This study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .

properties

IUPAC Name

6-chloro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTYMRSBTUERSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168616
Record name 6-Chloro-1H-indazol-3-amine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-indazol-3-amine

CAS RN

16889-21-7
Record name 6-Chloro-1H-indazol-3-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indazol-3-amine
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Record name 6-Chloro-1H-indazol-3-amine
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Record name 6-chloro-1H-indazol-3-amine
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Synthesis routes and methods I

Procedure details

A mixture of 10.0 g. of 4-chloro-2-iodobenzonitrile, 5 ml. of 95% hydrazine and 50 ml. of ethanol is allowed to stand for 24 hours at 50° C. Working up as in Example 1 gives 3-amino-6-chloroindazole.
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Synthesis routes and methods II

Procedure details

Analogously to Example 1, 0.1 mol of 3-amino-6-chloroindazole in 50 ml of pyrocarbonic acid dimethyl ester gives 3-amino-6-chloroindazole-2-carboxylic acid methyl ester (melting point: 198°-200° C; 90% of theory) in 30 minutes at 30°-50° C.
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Synthesis routes and methods III

Procedure details

Analogously to Example 46, 0.1 mol of 3-amino-6-chloroindazole and 0.1 mol of methyl isocyanate in 100 ml of pyridine give 3-amino-6-chloroindazole-1-carboxylic acid methylamide (melting point: 148°-150° C; 50% of theory) in 30 minutes at 10°-15° C.
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